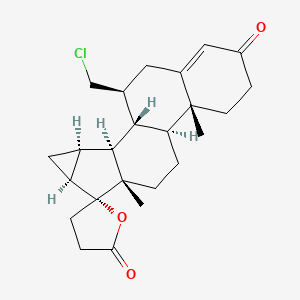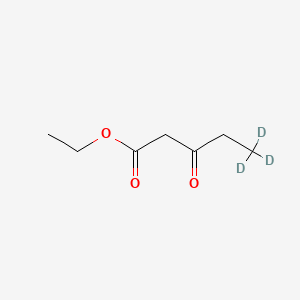
肾上腺素-d3 硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epinephrine-d3 Sulfate is a deuterated form of epinephrine sulfate, where three hydrogen atoms are replaced by deuterium. Epinephrine, also known as adrenaline, is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of epinephrine due to its stability and distinguishable mass.
科学研究应用
Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of epinephrine in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of epinephrine.
Clinical Research: Used in clinical trials to understand the effects of epinephrine in various medical conditions.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of epinephrine and its metabolites.
作用机制
Target of Action
Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .
Mode of Action
Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .
Biochemical Pathways
Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .
Pharmacokinetics
The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .
Result of Action
The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .
Action Environment
The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .
生化分析
Biochemical Properties
Epinephrine-d3 Sulfate interacts with various enzymes, proteins, and other biomolecules. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In rats, immobilization stress activates the PNMT gene in the adrenal medulla via Egr-1 and Sp1 induction .
Cellular Effects
Epinephrine-d3 Sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Epinephrine initiates short-term responses to cope with stress, and is stress-regulated via genetic control of its biosynthetic enzyme, PNMT .
Molecular Mechanism
Epinephrine-d3 Sulfate exerts its effects at the molecular level through various mechanisms. It binds to adrenoceptors, leading to increased activity of the enzyme adenylate cyclase, increased cAMP, and relaxation of bronchial smooth muscle . It also inhibits the release of inflammatory mediators from mast cells .
Temporal Effects in Laboratory Settings
The effects of Epinephrine-d3 Sulfate change over time in laboratory settings. For instance, repeated immobilization or force swim stress may evoke stress resiliency, as suggested by changes in expression and extinction of fear memory in the fear-potentiated startle paradigm .
Dosage Effects in Animal Models
The effects of Epinephrine-d3 Sulfate vary with different dosages in animal models. For instance, Epinephrine is reserved for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals .
Metabolic Pathways
Epinephrine-d3 Sulfate is involved in various metabolic pathways. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, PNMT . This enzyme is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Transport and Distribution
Epinephrine-d3 Sulfate is transported and distributed within cells and tissues. Although catecholamines do not cross the blood–brain barrier, circulating Epinephrine from the adrenal medulla may communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .
Subcellular Localization
It is known that Epinephrine, the non-labeled counterpart, is rapidly released from the adrenal medulla into the portal circulation in response to stress .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epinephrine-d3 Sulfate typically involves the deuteration of epinephrine. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms.
Industrial Production Methods
Industrial production of Epinephrine-d3 Sulfate involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors. The final product is purified using techniques such as crystallization and chromatography to ensure it meets the required specifications for research and pharmaceutical applications.
化学反应分析
Types of Reactions
Epinephrine-d3 Sulfate undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Epinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: Reduction reactions can convert epinephrine to its corresponding dihydroxy derivatives.
Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxy derivatives of epinephrine.
Substitution: Various substituted epinephrine derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects but primarily acts on alpha-adrenergic receptors.
Droxidopa: A synthetic amino acid precursor of norepinephrine used to treat neurogenic orthostatic hypotension.
Ephedrine: A sympathomimetic amine used to treat hypotension and nasal congestion.
Uniqueness
Epinephrine-d3 Sulfate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and clinical research, offering insights that are not easily obtainable with non-deuterated compounds.
References
属性
CAS 编号 |
1346604-62-3 |
|---|---|
分子式 |
C9H13NO6S |
分子量 |
266.282 |
IUPAC 名称 |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI 键 |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
同义词 |
4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate); 3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)

![L-[2-13C]glucose](/img/structure/B583748.png)

